8-Methylcoumarin

Herbicide discovery Allelochemicals Structure–activity relationship

8-Methylcoumarin (CAS 1807-36-9) is a monomethyl-substituted coumarin isomer (C₁₀H₈O₂, MW 160.17 g/mol) belonging to the benzopyrone class. It is a white to off-white crystalline solid with a melting point of 110.5 °C and a boiling point of 302.4 °C at 760 mmHg (estimated).

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 1807-36-9
Cat. No. B190244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylcoumarin
CAS1807-36-9
Synonyms8-methylchromen-2-one
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=O)O2
InChIInChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
InChIKeyVSIIJVGRUZNHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylcoumarin (CAS 1807-36-9) Procurement Guide: Key Physicochemical and Structural Identifiers


8-Methylcoumarin (CAS 1807-36-9) is a monomethyl-substituted coumarin isomer (C₁₀H₈O₂, MW 160.17 g/mol) belonging to the benzopyrone class . It is a white to off-white crystalline solid with a melting point of 110.5 °C and a boiling point of 302.4 °C at 760 mmHg (estimated) . As a non-fluorescent coumarin derivative lacking a strong electron-donating group at the 7-position, it is structurally and functionally distinct from the widely used fluorescent 7-substituted coumarin probes [1]. Its substitution pattern confers a specific profile of agricultural bioactivity and central nervous system (CNS) effects that diverges markedly from its positional isomers, making generic substitution scientifically indefensible for targeted applications.

Why 8-Methylcoumarin Cannot Be Interchanged with Other Methylcoumarin Isomers in Scientific Workflows


Methylcoumarins share the formula C₁₀H₈O₂, but the position of the methyl substituent on the benzopyrone scaffold dictates profoundly different photophysical, biological, and toxicity profiles [1]. 8-Methylcoumarin exhibits the highest herbicidal activity and a favorable hypnotic-toxicity margin relative to its 3-, 4-, 5-, 6-, and 7-methyl isomers [2][3]. Unlike 7-substituted coumarins, it is intrinsically non-fluorescent, which eliminates optical interference in fluorescence-based assays [1]. The quantitative evidence below demonstrates that position-specific structure–activity relationships make the 8-methyl isomer irreplaceable for agricultural lead discovery, neuropharmacological studies, and analytical reference standard applications.

8-Methylcoumarin Differentiation Evidence: Quantitative Head-to-Head Comparisons with In-Class Analogs


Superior Herbicidal Activity of 8-Methylcoumarin Relative to Seven Other Coumarin Derivatives

In a panel of eight synthetic methylcoumarin derivatives, 8-methylcoumarin demonstrated the highest herbicidal activity [1]. At a concentration of 500 mg/L, it inhibited root and stem development of Amaranthus retroflexus and Lactuca sativa seedlings by more than 75% for each species—an inhibitory rate that exceeded every other coumarin derivative tested in the same study [1]. The comparator compound 4-methyl-7-hydroxy-8-acetylcoumarin, which displayed the strongest antifungal activity among the series, did not match this herbicidal performance, underscoring a distinct structure–activity dissociation between herbicidal and antifungal endpoints.

Herbicide discovery Allelochemicals Structure–activity relationship Weed management

Broad-Spectrum Antifungal Activity with EC₅₀ Values Below 58 mg/L Across Four Plant Pathogens

8-Methylcoumarin exhibited EC₅₀ values consistently below 58 mg/L against all four phytopathogenic fungi tested—Fusarium oxysporum, Colletotrichum diplodiella, and two additional species [1]. In contrast, the most potent antifungal compound in the same series, 4-methyl-7-hydroxy-8-acetylcoumarin, achieved far lower EC₅₀ values of 5.31 mg/L against F. oxysporum and 13.72 mg/L against C. diplodiella, but did not deliver the herbicidal activity that 8-methylcoumarin provides [1]. This divergence between antifungal potency and herbicidal potency across structurally similar coumarins highlights the unique dual-agricultural activity profile of the 8-methyl isomer.

Antifungal agents Phytopathogen control EC₅₀ profiling Agrochemical development

Favorable Hypnotic-Toxicity Therapeutic Margin Differentiating 8-Methylcoumarin from Other Alkylcoumarins

In a systematic in vivo comparison of nine alkylcoumarin derivatives using 4-methylcoumarin as the reference standard, 8-methylcoumarin showed the highest hypnotic effect (rank order: 8- > 3- > 4-methyl), while its toxicity ranked second-lowest (toxicity order: 4- < 8- < 3- < 5- < 7- < 6-methyl) [1]. Critically, the difference between the hypnotic dose (HD₅₀) and the lethal dose (LD₅₀) was notably wider for 8-methylcoumarin and 4-methylcoumarin than for all other alkylcoumarins evaluated, signifying a broader therapeutic window [1]. Furthermore, 8-methylcoumarin produced sedative action without inducing convulsions—a side effect observed with several other isomers [1].

Sedative–hypnotic agents Neuropharmacology Therapeutic index Toxicity screening

Intrinsic Non-Fluorescence of 8-Methylcoumarin as a Critical Differentiator from 7-Substituted Coumarin Probes

The fluorescence properties of coumarins are governed by the presence and position of electron-donating substituents. Unsubstituted coumarin and coumarins lacking a strong electron-donating group at the 7-position are essentially non-fluorescent, whereas 7-hydroxy, 7-methoxy, and 7-dialkylamino derivatives exhibit intense fluorescence [1]. Because 8-methylcoumarin carries only a weakly electron-donating methyl group at position 8—not at position 7—it remains non-fluorescent [1][2]. In contrast, widely used fluorescent probes such as 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) and 7-amino-4-methylcoumarin emit strongly and can create optical background interference in multiplexed enzyme assays or cellular imaging panels.

Fluorescence spectroscopy Bioanalytical assay design Optical interference Coumarin probe selection

8-Methylcoumarin Procurement-Driven Application Scenarios Based on Quantitative Differentiation Evidence


Agrochemical Lead Discovery: Dual Herbicidal–Antifungal Screening Library Component

Based on its demonstrated superiority in herbicidal inhibition (>75% at 500 mg/L, ranked #1 of 8 coumarins) and its broad-spectrum antifungal EC₅₀ profile (<58 mg/L across four phytopathogens), 8-methylcoumarin is an optimal starting scaffold for integrated pest management lead discovery programs [1]. Procurement of this specific isomer is essential because the 4-methyl-7-hydroxy-8-acetyl analog delivers stronger antifungal potency but loses herbicidal efficacy, illustrating that the 8-methyl substitution is non-redundant for dual-action agricultural chemotypes.

Neuropharmacology Research: Coumarin-Based Hypnotic with a Favorable Therapeutic Index

For investigators studying structure–activity relationships of coumarin-derived CNS depressants, 8-methylcoumarin provides the highest hypnotic potency among methylcoumarin isomers combined with an exceptionally wide HD₅₀–LD₅₀ margin [1]. It induces sedation without convulsive side effects, positioning it as a preferred scaffold over 3-methylcoumarin (higher toxicity) or 6-methylcoumarin (highest toxicity). Sourcing the authentic 8-methyl isomer is critical, as even minor positional isomer contamination could confound in vivo pharmacological readouts.

Analytical Reference Standard: Non-Fluorescent Negative Control in Fluorogenic Enzyme Assays

Because 8-methylcoumarin is intrinsically non-fluorescent [1], it can serve as an ideal negative control, matrix blank, or carrier compound in fluorescence-based biochemical assays (e.g., CYP2A6 coumarin 7-hydroxylation assays). Unlike fluorescent 7-substituted coumarins that elevate background signal, 8-methylcoumarin allows accurate baseline subtraction and eliminates optical interference. Laboratories performing high-throughput fluorescence screening should specify the 8-methyl isomer to ensure the compound does not generate false-positive fluorescent signals.

Natural Product Analogue Synthesis and Metabolite Identification Studies

8-Methylcoumarin serves as a key synthetic intermediate and authentic reference standard for naturally occurring 8-substituted coumarins isolated from Murraya, Zanthoxylum, and Cnidium species [1][2]. Its unambiguous ¹³C NMR chemical shift assignments, distinct from those of 3-, 4-, 6-, and 7-methyl isomers [2], provide a definitive spectroscopic fingerprint for compound verification in natural product dereplication workflows. Procurement of isomerically pure 8-methylcoumarin is mandatory to avoid misassignment of isolated natural products.

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